1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone
Description
1H-Indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring an indole core linked via a methanone group to a piperazine ring substituted with a pyridine-2-carbonyl moiety. This structure combines pharmacophoric elements critical for interactions with biological targets, particularly in neurotransmitter receptors or enzymes such as kinases or phosphodiesterases. The indole scaffold is a common motif in bioactive molecules, contributing to π-π stacking and hydrogen-bonding interactions, while the piperazine-pyridinoyl moiety enhances solubility and modulates binding affinity .
Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions. For example, trifluoroacetic acid (TFA)-mediated deprotection or condensation is frequently employed to attach substituents to the piperazine ring .
Properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(16-7-3-4-8-20-16)22-9-11-23(12-10-22)19(25)17-13-14-5-1-2-6-15(14)21-17/h1-8,13,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVXVQMRMSWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available indole and pyridine derivatives. One common synthetic route includes:
Formylation of Indole: The indole is formylated at the C-3 position using the Vilsmeier-Haack reaction, yielding formylindole.
N-Sulfonylation: The formylindole undergoes N-sulfonylation in basic media to produce N-(4-chlorobenzenesulfonyl)-3-formylindole.
Nucleophilic Attack: A Grignard reagent, such as vinylmagnesium bromide, is used to attack the formyl group, forming a secondary allylic alcohol.
Oxidation: The allylic alcohol is oxidized to an α,β-unsaturated ketone.
Aza-Michael Addition: The final step involves an aza-Michael addition reaction with 2-pyridylpiperazine, catalyzed by silica gel, to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole and piperazine moieties can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antiviral Activity
One of the notable applications of this compound is its role as an antiviral agent. It has been studied for its effectiveness against HIV, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Delavirdine, a related compound, has been extensively researched and shows how modifications in the indole structure can enhance antiviral efficacy .
Anticancer Properties
Research indicates that compounds similar to 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Neurological Applications
The piperazine component is known for its psychoactive properties, making this compound a candidate for treating neurological disorders such as depression and anxiety. Preliminary studies suggest that it may act on serotonin receptors, which are crucial in mood regulation .
Case Studies
Mechanism of Action
The mechanism of action of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors such as serotonin receptors, influencing neurotransmitter activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Modifications
- Indole Substituents : The addition of electron-donating (e.g., methoxy in ) or withdrawing (e.g., chloro in ) groups on the indole ring alters electronic density, influencing target engagement. For instance, 5-chloro substitution in may enhance binding to histamine receptors.
- Piperazine Modifications: Pyridinoyl vs. Benzoyl: The pyridin-2-ylcarbonyl group in the target compound offers hydrogen-bonding capability via the pyridine nitrogen, contrasting with the fluorobenzoyl group in , which prioritizes hydrophobic interactions. Side Chain Length: Compounds like 41 and 42 (from ) vary in alkyl chain length (propyl vs. butyl), affecting conformational flexibility and potency.
Pharmacological Implications
While direct activity data for the target compound are absent in the evidence, SAR trends from analogs suggest:
Biological Activity
1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone, a compound with the molecular formula C20H21N5O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O |
| Molecular Weight | 363.413 g/mol |
| CAS Number | 153473-53-1 |
| Melting Point | 368.9°C |
| Solubility | Soluble in DMSO |
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that certain analogs possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotective Effects : The compound has been implicated in neuroprotective mechanisms, particularly in models of neurodegenerative diseases. It has shown potential in inhibiting neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease .
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit HIV replication by interacting with reverse transcriptase, a crucial enzyme for viral replication . Structural analyses reveal that it binds effectively to the enzyme’s active site, potentially leading to resistance mutations in the virus .
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. In vitro studies have demonstrated that it can effectively inhibit the growth of various strains of bacteria and fungi by targeting specific enzymes involved in cell wall synthesis .
Neuroprotective Mechanism
The neuroprotective effects are attributed to the compound's ability to modulate inflammatory pathways. It has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) . This action is particularly beneficial in models of Alzheimer’s disease where inflammation plays a pivotal role.
Antiviral Mechanism
In terms of antiviral activity, the compound's interaction with HIV reverse transcriptase has been characterized through X-ray crystallography. The binding alters the enzyme's conformation, thereby inhibiting its function. This mechanism highlights its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Case Studies
- Neuroprotection in Alzheimer's Models : A study involving scopolamine-induced memory impairment in mice demonstrated that administration of this compound significantly improved cognitive function and reduced markers of neuroinflammation . The results suggest its potential for developing therapeutic strategies against Alzheimer's disease.
- Antimicrobial Efficacy : In vitro tests conducted on various microbial strains showed that derivatives of this compound had MIC values lower than those of conventional antibiotics like chloramphenicol, indicating a promising lead for new antimicrobial agents .
- HIV Inhibition : A structural study on HIV reverse transcriptase revealed that this compound could effectively inhibit viral replication by binding to critical sites on the enzyme, showcasing its potential as an NNRTI .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
